molecular formula C10H18O B1587932 (-)-cis-Myrtanol CAS No. 51152-12-6

(-)-cis-Myrtanol

Cat. No.: B1587932
CAS No.: 51152-12-6
M. Wt: 154.25 g/mol
InChI Key: LDWAIHWGMRVEFR-YIZRAAEISA-N
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Description

(-)-cis-Myrtanol: is a naturally occurring monoterpenoid alcohol. It is a chiral compound, meaning it has non-superimposable mirror images, and the (-)-cis isomer is one of these enantiomers. This compound is found in various essential oils and is known for its pleasant aroma, making it a valuable component in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of Myrtenal: One common method to synthesize (-)-cis-Myrtanol involves the hydrogenation of myrtenal. This reaction typically uses a palladium on carbon catalyst under mild hydrogenation conditions.

    Reduction of Myrtenone: Another method involves the reduction of myrtenone using sodium borohydride or lithium aluminum hydride as reducing agents. This reaction is carried out in an inert solvent like tetrahydrofuran or diethyl ether.

Industrial Production Methods: Industrial production of this compound often involves the large-scale hydrogenation of myrtenal due to its efficiency and cost-effectiveness. The process is optimized to ensure high yield and purity of the desired isomer.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-cis-Myrtanol can undergo oxidation reactions to form myrtenal or myrtenone. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.

    Substitution: Acid chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Myrtenal and myrtenone.

    Reduction: Various alcohol derivatives.

    Substitution: Ester or ether derivatives, depending on the substituent introduced.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (-)-cis-Myrtanol is used as a starting material in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Pheromone Research: The compound is studied for its role in insect pheromones, particularly in the attraction of certain insect species.

Medicine:

    Antimicrobial Properties: Research has shown that this compound exhibits antimicrobial activity, making it a potential candidate for developing new antimicrobial agents.

Industry:

    Fragrance and Flavor: Due to its pleasant aroma, this compound is widely used in the formulation of perfumes, colognes, and flavoring agents in the food industry.

Mechanism of Action

Molecular Targets and Pathways: (-)-cis-Myrtanol exerts its effects primarily through interactions with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. In antimicrobial applications, this compound disrupts the cell membranes of microorganisms, leading to cell lysis and death.

Comparison with Similar Compounds

    (+)-cis-Myrtanol: The enantiomer of (-)-cis-Myrtanol, which has similar chemical properties but may differ in biological activity and aroma.

    Myrtenal: An aldehyde derivative of myrtanol, used in similar applications but with different chemical reactivity.

    Myrtenone: A ketone derivative, also used in fragrance and flavor industries.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct olfactory properties and biological activities compared to its enantiomer and other related compounds. This uniqueness makes it particularly valuable in applications where specific sensory or biological effects are desired.

Properties

CAS No.

51152-12-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

[(1S,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol

InChI

InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8+,9-/m0/s1

InChI Key

LDWAIHWGMRVEFR-YIZRAAEISA-N

Isomeric SMILES

CC1([C@@H]2CC[C@H]([C@@H]1C2)CO)C

SMILES

CC1(C2CCC(C1C2)CO)C

Canonical SMILES

CC1(C2CCC(C1C2)CO)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

(+)-β-pinene (113) (36.6 g; 0.27 mol) was dissolved in THF (100 ml) and cooled down to 0° C. BH3.DMS in THF (2 M; 47.3 ml) was added drop wise. The reaction mixture was stirred for 0.5 h. Ethanol (90 ml) was added. 1 M NaOH (aq) (95 ml) was added. The reaction mixture was cooled to 0° C. 33 ml 30% H2O2 was added drop wise while the temperature was not allowed to rise above 35° C. The reaction mixture was refluxed for 1 h and poured into water (1 l). The solution was extracted with TBME. The combined organic layers were washed with water and brine, dried over Na2SO4 and evaporated to dryness. Remaining α-pinene was distilled off using Kugelrohr distillation (8-12 mbar; 50-60° C.), giving 38.6 g (0.25 mol, yield=93%) of (+)-cis-myrtanol (14) as a colourless oil.
Quantity
36.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
47.3 mL
Type
solvent
Reaction Step Two
Name
Quantity
95 mL
Type
reactant
Reaction Step Three
Name
Quantity
33 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Quantity
90 mL
Type
solvent
Reaction Step Six
Name
(+)-cis-myrtanol
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-cis-Myrtanol
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(-)-cis-Myrtanol
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(-)-cis-Myrtanol
Reactant of Route 4
(-)-cis-Myrtanol
Reactant of Route 5
(-)-cis-Myrtanol
Reactant of Route 6
(-)-cis-Myrtanol

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